

Validation of biomarkers for Dimorpholinopyridazinone treatment response

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Compound of Interest

Compound Name: *Dimorpholinopyridazinone*

Cat. No.: *B15175225*

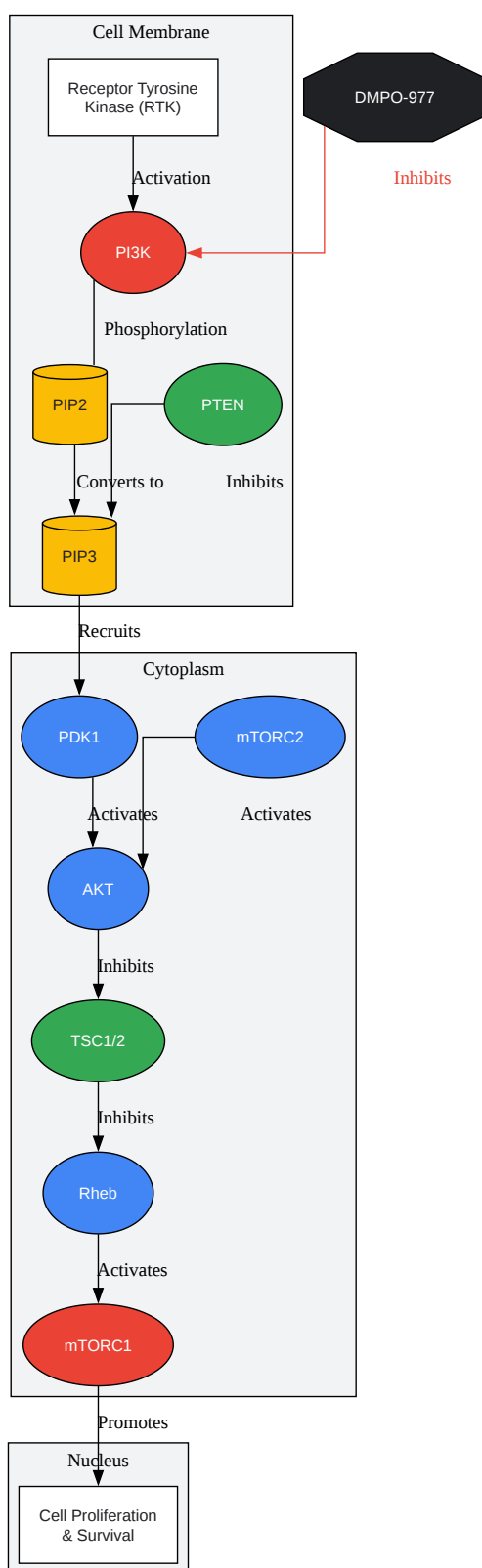
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Comparison of PI3K Pathway Inhibitors and Biomarker Validation

This guide provides a comparative analysis of DMPO-977, a representative **Dimorpholinopyridazinone**-based PI3K inhibitor, with other agents targeting the PI3K/AKT/mTOR pathway. It includes supporting experimental data for biomarker validation to aid researchers, scientists, and drug development professionals in their work.

Mechanism of Action: The PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR signaling pathway is a crucial regulator of cell growth, proliferation, and survival. Dysregulation of this pathway is a common event in various cancers, making it a prime target for therapeutic intervention. PI3K inhibitors, such as the hypothetical DMPO-977, block the catalytic activity of PI3K, thereby inhibiting downstream signaling.



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Caption: PI3K/AKT/mTOR signaling pathway with the inhibitory action of DMPO-977.

Biomarkers for PI3K Inhibitor Response

The efficacy of PI3K inhibitors is often linked to the genetic background of the tumor. Key biomarkers include:

- **PIK3CA Mutations:** Activating mutations in the PIK3CA gene, which encodes the p110 α catalytic subunit of PI3K, are common in many cancers and can confer sensitivity to PI3K inhibitors.
- **PTEN Loss:** Loss of function of the tumor suppressor PTEN, a phosphatase that antagonizes PI3K signaling, leads to pathway activation and can also predict response to PI3K inhibitors.

Comparative Performance of PI3K Pathway Inhibitors

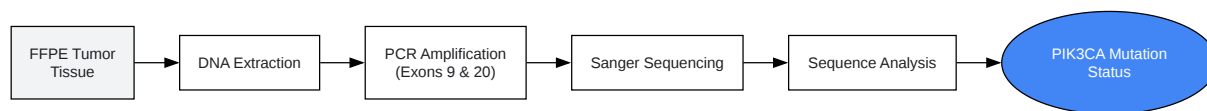
The following table summarizes the performance of our hypothetical DMPO-977 in comparison to other PI3K pathway inhibitors in preclinical models. The data is representative of typical findings for compounds in this class.

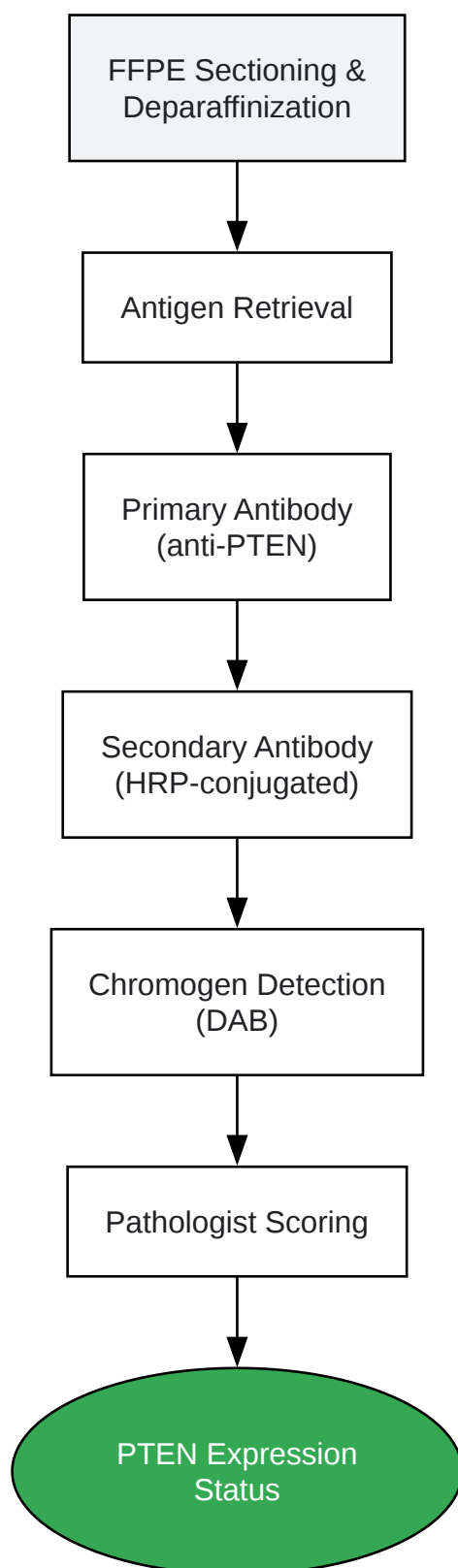
Compound	Target(s)	IC50 (PI3K α)	Cell Line (PIK3CA mutant)	Cell Line (PTEN null)
DMPO-977 (Hypothetical)	Pan-PI3K	5 nM	25 nM	40 nM
Alpelisib (BYL719)	PI3K α	5 nM	30 nM	>1000 nM
Taselisib (GDC-0032)	PI3K α , γ , δ	1.1 nM	20 nM	50 nM
Voxtalisisib (SAR245409)	Pan-PI3K, mTOR	50 nM	60 nM	75 nM
Everolimus	mTORC1	N/A	>1000 nM	500 nM

Experimental Protocols for Biomarker Validation

This protocol describes the identification of common hotspot mutations in the PIK3CA gene.

- DNA Extraction: Genomic DNA is extracted from formalin-fixed paraffin-embedded (FFPE) tumor tissue using a commercial kit.
- PCR Amplification: Specific exons of PIK3CA (typically exons 9 and 20) are amplified using polymerase chain reaction (PCR).
 - Forward Primer (Exon 9): 5'-CATTTGCTCCAAACTGACCA-3'
 - Reverse Primer (Exon 9): 5'-TGGAATCCAGAGTGAGCTTTC-3'
 - Forward Primer (Exon 20): 5'-GCAAGAGGCTTTGGAGTATTTCA-3'
 - Reverse Primer (Exon 20): 5'-TGTGGAATCCAGAGTGAGCTTTC-3'
- Sequencing: The PCR products are purified and sequenced using the Sanger method. The resulting sequences are aligned to a reference PIK3CA sequence to identify mutations.





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